molecular formula C16H15BrO2 B14403605 (2-Bromo-4-methoxyphenyl)(2,5-dimethylphenyl)methanone CAS No. 89651-82-1

(2-Bromo-4-methoxyphenyl)(2,5-dimethylphenyl)methanone

Cat. No.: B14403605
CAS No.: 89651-82-1
M. Wt: 319.19 g/mol
InChI Key: RKYWTNJLMJZFTR-UHFFFAOYSA-N
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Description

(2-Bromo-4-methoxyphenyl)(2,5-dimethylphenyl)methanone is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a bromine atom, a methoxy group, and two methyl groups attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-methoxyphenyl)(2,5-dimethylphenyl)methanone can be achieved through several methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-methoxyphenyl)(2,5-dimethylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(2-Bromo-4-methoxyphenyl)(2,5-dimethylphenyl)methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It may serve as a precursor for the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-4-methoxyphenyl)(2,5-dimethylphenyl)methanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-4-methoxyphenyl)(2,5-dimethylphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

89651-82-1

Molecular Formula

C16H15BrO2

Molecular Weight

319.19 g/mol

IUPAC Name

(2-bromo-4-methoxyphenyl)-(2,5-dimethylphenyl)methanone

InChI

InChI=1S/C16H15BrO2/c1-10-4-5-11(2)14(8-10)16(18)13-7-6-12(19-3)9-15(13)17/h4-9H,1-3H3

InChI Key

RKYWTNJLMJZFTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=C(C=C(C=C2)OC)Br

Origin of Product

United States

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